molecular formula C7H12N2O4 B13790581 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde CAS No. 89852-26-6

2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde

Cat. No.: B13790581
CAS No.: 89852-26-6
M. Wt: 188.18 g/mol
InChI Key: SAYDIOJUYWQANF-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde is a chemical compound with a unique structure that includes two hydroxyl groups, a methyl group, and two aldehyde groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde typically involves the reaction of piperazine derivatives with appropriate aldehyde and hydroxyl-containing reagents. One common method involves the use of 2,3-dihydroxybenzaldehyde and 5-methylpiperazine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarboxylic acid.

    Reduction: 2,3-Dihydroxy-5-methylpiperazine-1,4-dimethanol.

    Substitution: 2,3-Dichloro-5-methylpiperazine-1,4-dicarbaldehyde.

Scientific Research Applications

2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The hydroxyl groups may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxy-1,4-naphthalenedicarbaldehyde: Similar structure but with a naphthalene ring instead of a piperazine ring.

    2,3-Dihydroxyterephthalaldehyde: Contains a benzene ring with hydroxyl and aldehyde groups in similar positions.

    Phthalaldehyde: A simpler compound with two aldehyde groups on a benzene ring.

Uniqueness

2,3-Dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on a piperazine ring, which provides distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.

Properties

CAS No.

89852-26-6

Molecular Formula

C7H12N2O4

Molecular Weight

188.18 g/mol

IUPAC Name

2,3-dihydroxy-5-methylpiperazine-1,4-dicarbaldehyde

InChI

InChI=1S/C7H12N2O4/c1-5-2-8(3-10)6(12)7(13)9(5)4-11/h3-7,12-13H,2H2,1H3

InChI Key

SAYDIOJUYWQANF-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(N1C=O)O)O)C=O

Origin of Product

United States

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